molecular formula C17H16N4O5 B11120383 2-[(2Z)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide

2-[(2Z)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide

Cat. No.: B11120383
M. Wt: 356.33 g/mol
InChI Key: PIJRMMKIZJPCGS-ZDLGFXPLSA-N
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Description

2-{2-[(Z)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a hydrazino group, a nitrophenyl group, and an oxoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Z)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-(1-PHENYLETHYL)ACETAMIDE typically involves multiple steps. One common method starts with the condensation of 2-hydroxy-5-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-(1-phenylethyl)acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Z)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-(1-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-{2-[(Z)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-(1-PHENYLETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or probes for studying biological pathways.

    Medicine: The compound and its derivatives could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{2-[(Z)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

2-{2-[(Z)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-(1-PHENYLETHYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Unlike simpler compounds like dichloroaniline, it offers more complex interactions and applications in various fields.

Properties

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

N'-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-N-(1-phenylethyl)oxamide

InChI

InChI=1S/C17H16N4O5/c1-11(12-5-3-2-4-6-12)19-16(23)17(24)20-18-10-13-9-14(21(25)26)7-8-15(13)22/h2-11,22H,1H3,(H,19,23)(H,20,24)/b18-10-

InChI Key

PIJRMMKIZJPCGS-ZDLGFXPLSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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